molecular formula C18H23F3N6O2S B15138491 Flt3/chk1-IN-2

Flt3/chk1-IN-2

Cat. No.: B15138491
M. Wt: 444.5 g/mol
InChI Key: PROGKLMIRQVLRO-UHFFFAOYSA-N
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Description

Flt3/chk1-IN-2 is a dual inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). This compound has shown significant potential in overcoming adaptive and acquired resistance in acute myeloid leukemia (AML) cells with FLT3 mutations .

Preparation Methods

The synthesis of Flt3/chk1-IN-2 involves the preparation of 5-trifluoromethyl-2-aminopyrimidine derivatives. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Flt3/chk1-IN-2 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles and electrophiles: Such as halides, amines, or alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted pyrimidine derivatives .

Scientific Research Applications

Flt3/chk1-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the inhibition of FLT3 and CHK1 kinases.

    Biology: Employed in research to understand the role of FLT3 and CHK1 in cellular processes and disease mechanisms.

    Medicine: Investigated for its potential therapeutic effects in treating AML and overcoming resistance to FLT3 inhibitors.

    Industry: Potentially used in the development of new drugs targeting FLT3 and CHK1 pathways

Mechanism of Action

Flt3/chk1-IN-2 exerts its effects by inhibiting both FLT3 and CHK1 kinases. The inhibition of FLT3 disrupts the signaling pathways that promote the survival, proliferation, and differentiation of AML cells. Concurrently, the inhibition of CHK1 enhances the cytotoxic effects by preventing the repair of DNA damage in cancer cells. This dual inhibition leads to the downregulation of the c-Myc pathway and activation of the p53 pathway, ultimately resulting in increased cell death and reduced resistance to therapy .

Comparison with Similar Compounds

Flt3/chk1-IN-2 is unique in its dual inhibition of both FLT3 and CHK1, which sets it apart from other compounds that target only one of these kinases. Similar compounds include:

This compound’s ability to overcome both adaptive and acquired resistance makes it a promising candidate for further development and clinical application .

Properties

Molecular Formula

C18H23F3N6O2S

Molecular Weight

444.5 g/mol

IUPAC Name

4-N-(3-aminopropyl)-2-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-6-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C18H23F3N6O2S/c1-30(28,29)27-8-5-12-9-14(4-3-13(12)11-27)25-17-24-10-15(18(19,20)21)16(26-17)23-7-2-6-22/h3-4,9-10H,2,5-8,11,22H2,1H3,(H2,23,24,25,26)

InChI Key

PROGKLMIRQVLRO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCN)C(F)(F)F

Origin of Product

United States

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